molecular formula C7H7BBrFO2 B3031049 4-(Bromomethyl)-2-fluorobenzeneboronic acid CAS No. 1331945-16-4

4-(Bromomethyl)-2-fluorobenzeneboronic acid

Cat. No.: B3031049
CAS No.: 1331945-16-4
M. Wt: 232.84
InChI Key: ONKOGRPSKARZGM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluorobenzeneboronic acid is an organoboron compound that features a bromomethyl group and a fluorine atom attached to a benzene ring, along with a boronic acid functional group

Mechanism of Action

Target of Action

The primary target of 4-(Bromomethyl)-2-fluorobenzeneboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (which is the this compound in this case) is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound’s success in the sm coupling reaction is due to its relatively stable nature and the mild and functional group tolerant reaction conditions . These properties likely contribute to its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction . This bond formation is a crucial step in many organic synthesis processes .

Action Environment

The action of this compound is influenced by the reaction conditions. The compound is known for its stability and tolerance to various functional groups . It’s also environmentally benign, making it a preferred choice for reactions under specific SM coupling conditions .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2-fluorobenzeneboronic acid is unique due to the combination of its functional groups, which provide distinct reactivity patterns and applications. The presence of both a bromomethyl group and a boronic acid group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and various research fields .

Properties

IUPAC Name

[4-(bromomethyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,11-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKOGRPSKARZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CBr)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247289
Record name B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331945-16-4
Record name B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331945-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(Bromomethyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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